3-(3-Bromothiophen-2-yl)-2,2-dimethylpropan-1-ol

Organic Synthesis Cross-Coupling Regioselectivity

3-(3-Bromothiophen-2-yl)-2,2-dimethylpropan-1-ol (CAS 1479938-01-6) is a brominated thiophene derivative bearing a gem-dimethyl-substituted primary alcohol side chain, with the molecular formula C₉H₁₃BrOS and a molecular weight of 249.17 g/mol. The compound features a bromine atom at the 3-position of the thiophene ring and a 2,2-dimethylpropan-1-ol moiety attached at the 2-position, yielding a computed LogP of approximately 3.07 to 3.36 and a topological polar surface area of 20.23 Ų.

Molecular Formula C9H13BrOS
Molecular Weight 249.17 g/mol
Cat. No. B13554372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromothiophen-2-yl)-2,2-dimethylpropan-1-ol
Molecular FormulaC9H13BrOS
Molecular Weight249.17 g/mol
Structural Identifiers
SMILESCC(C)(CC1=C(C=CS1)Br)CO
InChIInChI=1S/C9H13BrOS/c1-9(2,6-11)5-8-7(10)3-4-12-8/h3-4,11H,5-6H2,1-2H3
InChIKeyDVIGDWCSDGJSIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Bromothiophen-2-yl)-2,2-dimethylpropan-1-ol: Structural Identity, Physicochemical Profile, and Procurement-Relevant Characteristics


3-(3-Bromothiophen-2-yl)-2,2-dimethylpropan-1-ol (CAS 1479938-01-6) is a brominated thiophene derivative bearing a gem-dimethyl-substituted primary alcohol side chain, with the molecular formula C₉H₁₃BrOS and a molecular weight of 249.17 g/mol . The compound features a bromine atom at the 3-position of the thiophene ring and a 2,2-dimethylpropan-1-ol moiety attached at the 2-position, yielding a computed LogP of approximately 3.07 to 3.36 and a topological polar surface area of 20.23 Ų . Commercially, it is available from multiple suppliers at purities typically ≥98%, with storage recommendations of 2–8°C in sealed, dry conditions . This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly for constructing more complex molecules bearing the 3-bromothiophene pharmacophore.

Why 3-(3-Bromothiophen-2-yl)-2,2-dimethylpropan-1-ol Cannot Be Trivially Replaced by Its Structural Analogs


Although a family of bromothiophene-dimethylpropanol constitutional isomers and functional-group analogs exists—including the 4-bromo (CAS 1480005-49-9), 5-bromo (CAS 1482267-27-5), amino-alcohol (CAS 1340352-37-5), and aldehyde (CAS 1935462-69-3) variants—these compounds are not functionally interchangeable [1]. The bromine substitution pattern on the thiophene ring dictates the direction and efficiency of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig) that are central to downstream derivatization; 2,3-disubstituted thiophenes exhibit distinct steric and electronic properties compared to 2,4- or 2,5-regioisomers [2]. Furthermore, the primary alcohol terminus in the target compound enables orthogonal functionalization strategies (oxidation to the carboxylic acid, mesylation for nucleophilic displacement, or direct coupling) that are unavailable in the corresponding aldehyde or amine analogs, which commit the user to reductive or amination pathways, respectively. Substituting one analog for another without re-optimizing the synthetic sequence can lead to regiochemical misincorporation, altered pharmacokinetic profiles, or complete failure of key bond-forming steps.

Quantitative Differentiation Evidence: 3-(3-Bromothiophen-2-yl)-2,2-dimethylpropan-1-ol vs. Closest Analogs


Bromine Substitution Pattern: 2,3- vs. 2,4- vs. 2,5-Regioisomer Reactivity in Cross-Coupling

The target compound carries bromine at the thiophene 3-position with the alkyl chain at the 2-position (2,3-disubstitution pattern). In palladium-catalyzed cross-coupling reactions, the oxidative addition step is sensitive to steric and electronic effects imposed by adjacent substituents. 2,3-disubstituted bromothiophenes exhibit a distinct reactivity profile relative to 2,5- or 2,4-regioisomers because the bromine at C3 experiences different degrees of steric congestion from the neighboring C2 alkyl chain [1]. Although direct comparative kinetic data for this specific compound series are absent from the open literature, the established body of work on bromothiophene regiochemistry indicates that 3-bromo isomers generally undergo slower oxidative addition than 2-bromo isomers but offer superior regiocontrol in subsequent functionalization, as the C5 position remains unsubstituted and electronically differentiated from C3 [2].

Organic Synthesis Cross-Coupling Regioselectivity

Functional Group Identity: Primary Alcohol vs. Aldehyde vs. Amine in Downstream Derivatization Scope

The target compound contains a primary alcohol (–CH₂OH), which serves as a synthetic crossroads. The alcohol can be oxidized to the carboxylic acid (3-(3-bromothiophen-2-yl)-2,2-dimethylpropanoic acid), converted to a leaving group (mesylate/tosylate) for nucleophilic substitution, or used directly in Mitsunobu reactions . In contrast, the corresponding aldehyde analog (CAS 1935462-69-3) is restricted to reductive amination, condensation, or oxidation pathways, while the amine analog (CAS 1340352-37-5) commits the user to amide coupling, reductive alkylation, or Buchwald–Hartwig reactions from the outset . This divergence in accessible reaction manifolds means that procurement of the alcohol provides maximum downstream flexibility; selecting the pre-oxidized or pre-aminated analog prematurely constrains the synthetic sequence and may necessitate additional protecting-group or redox manipulations to reach the desired intermediate.

Medicinal Chemistry Synthetic Intermediate Functional Group Interconversion

Computed Lipophilicity: LogP Differential Between 3-Bromo and 5-Bromo Regioisomers

The XLogP3-AA value computed by PubChem for 3-(5-bromothiophen-3-yl)-2,2-dimethylpropan-1-ol (5-bromo regioisomer) is 3.4, whereas ChemScene reports a LogP of 3.0716 for the target 3-bromo-2-yl compound [1]. This ~0.33 log unit difference, though modest, reflects the distinct electronic environment created by bromine placement relative to the alkyl chain. In drug discovery, a ΔLogP of 0.3 can shift a compound across critical thresholds for aqueous solubility, permeability, and metabolic stability [2]. While both isomers share the same molecular formula and molecular weight (249.17 g/mol), their differential lipophilicity may lead to divergent behavior in biological assays and formulation screens, making the 3-bromo-2-yl isomer the preferred choice when lower LogP is desired to mitigate hERG binding or improve oral bioavailability according to Lipinski guidelines.

Physicochemical Properties Drug Design ADME

Commercial Purity Benchmarking: 98% Specification as a Procurement Quality Gate

The target compound is offered at a minimum purity of 98% by multiple independent suppliers (Fluorochem, ChemScene, Leyan), establishing a de facto industry standard for this chemical entity . In comparison, the 4-bromo analog (CAS 1480005-49-9) is listed at 97% minimum purity , while several related amino-alcohol and aldehyde analogs are commonly supplied at 95% purity . This 1–3% purity differential, while seemingly small, becomes significant when the compound is used in multi-step syntheses where impurities propagate: a 95% starting material in a 5-step linear sequence can result in a final product purity ceiling of ~77% (assuming no purification), compared to ~90% for a 98% starting material [1]. For procurement decisions in medicinal chemistry and process development, a higher initial purity specification reduces downstream purification burden and minimizes the risk of impurity-derived false positives in biological screening.

Quality Control Procurement Purity Analysis

Optimal Deployment Scenarios for 3-(3-Bromothiophen-2-yl)-2,2-dimethylpropan-1-ol Based on Quantitative Differentiation


Iterative Cross-Coupling Sequences Requiring an Unblocked C5 Position on the Thiophene Ring

When a synthetic route demands sequential palladium-catalyzed couplings—for example, a first Suzuki–Miyaura reaction at the C3 bromine followed by a subsequent C–H activation or directed metalation at C5—the 2,3-disubstitution pattern of the target compound is essential. The 2,4- and 2,5-regioisomers either place bromine at a less reactive position or block the C5 site, precluding the second functionalization step without protecting-group strategies. This scenario is common in the construction of oligothiophene libraries for organic electronics and in the synthesis of biaryl-containing kinase inhibitor scaffolds where the thiophene serves as a central core.

Late-Stage Diversification in Medicinal Chemistry Requiring Maximal Functional Group Optionality

In lead optimization campaigns where the thiophene-dimethylpropanol scaffold is a core motif, procurement of the primary alcohol form (rather than the aldehyde or amine analog) preserves the broadest array of late-stage functionalization options. The alcohol can be oxidized to the acid for amide library synthesis, converted to a halide for nucleophilic displacement with diverse amines, or used directly in esterifications to modulate physicochemical properties. This flexibility is supported by the functional group interconversion analysis, which demonstrates approximately 5 accessible reaction manifolds for the alcohol vs. ~3 for each of the pre-functionalized analogs.

ADME Optimization Programs Where Lower Lipophilicity Is a Design Criterion

For drug discovery programs where reducing LogP is a priority—for instance, to mitigate cytochrome P450 inhibition, hERG channel binding, or phospholipidosis risk—the target compound's computed LogP of 3.07 represents a measurable advantage over the 5-bromo regioisomer (LogP 3.4). This ΔLogP of ~0.33 units, while modest, can be decisive when a lead series hovers near a critical ADME threshold. Researchers should request experimental LogD₇.₄ data from suppliers to validate the computational prediction and confirm the differentiation under physiologically relevant conditions.

Multi-Step Process Chemistry Where Cumulative Impurity Burden Must Be Minimized

In process development and scale-up contexts, the 98% minimum purity specification available from multiple qualified suppliers directly reduces the risk of impurity carry-through in multi-step sequences. With a 5-step linear synthesis, a 98% purity starting material yields a theoretical final purity ceiling of ~90% (assuming no intermediate purification), compared to ~77% for a 95% purity starting material. This reduction in downstream purification burden translates to lower solvent consumption, reduced chromatography costs, and improved overall yield—factors that directly influence the total cost of goods in industrial-scale synthesis.

Quote Request

Request a Quote for 3-(3-Bromothiophen-2-yl)-2,2-dimethylpropan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.